molecular formula C14H12BrNO B060584 N-benzyl-3-bromobenzamide CAS No. 161258-41-9

N-benzyl-3-bromobenzamide

Cat. No.: B060584
CAS No.: 161258-41-9
M. Wt: 290.15 g/mol
InChI Key: WWABSNAGARGAQD-UHFFFAOYSA-N
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Description

N-benzyl-3-bromobenzamide: is an organic compound with the molecular formula C14H12BrNO It is a derivative of benzamide, where the benzyl group is attached to the nitrogen atom, and a bromine atom is substituted at the meta position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation Method: One of the common methods for synthesizing N-benzyl-3-bromobenzamide involves the direct condensation of 3-bromobenzoic acid with benzylamine.

    Ultrasonic Irradiation Method: Another green and efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4).

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimizations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-benzyl-3-bromobenzamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form N-benzyl-3-aminobenzamide using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of N-benzyl-3-bromobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.

Major Products:

    Substitution: N-benzyl-3-azidobenzamide, N-benzyl-3-thiolbenzamide, N-benzyl-3-alkoxybenzamide.

    Reduction: N-benzyl-3-aminobenzamide.

    Oxidation: N-benzyl-3-bromobenzoic acid.

Scientific Research Applications

Chemistry: N-benzyl-3-bromobenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-bromobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the benzyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

    N-benzylbenzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-bromobenzamide: Lacks the benzyl group, which can affect its solubility and interaction with biological targets.

    N-benzyl-4-bromobenzamide: The bromine atom is at the para position, which can influence the compound’s electronic properties and reactivity.

Uniqueness: N-benzyl-3-bromobenzamide is unique due to the presence of both the benzyl group and the bromine atom at the meta position. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-3-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWABSNAGARGAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354955
Record name N-benzyl-3-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161258-41-9
Record name N-benzyl-3-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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